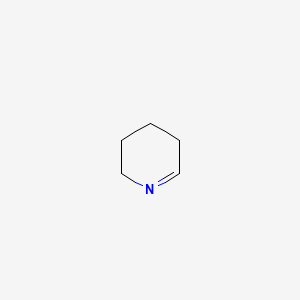

1-Piperideine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-2-4-6-5-3-1/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKUKQRKVCMOLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198514 | |

| Record name | 1-Piperideine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505-18-0 | |

| Record name | 2,3,4,5-Tetrahydropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperideine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperideine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthesis of 1-Piperideine from Lysine: A Technical Guide for Researchers

Abstract: The formation of the 1-piperideine ring system from L-lysine is a critical branch point in the biosynthesis of a diverse array of piperidine alkaloids, compounds of significant interest to the pharmaceutical and agrochemical industries. Understanding the enzymatic machinery and metabolic pathways governing this transformation is paramount for harnessing these natural synthetic pathways for biotechnological applications. This technical guide provides an in-depth overview of the known biosynthetic routes from lysine to this compound, detailing the key enzymes, their catalytic mechanisms, and comprehensive experimental protocols for their study. Quantitative kinetic data are compiled for comparative analysis, and logical workflows are presented to guide researchers in this field.

Introduction

L-lysine, an essential amino acid, serves as the primary precursor for the biosynthesis of the six-membered nitrogen-containing heterocycle, this compound. This imine is a key intermediate that undergoes further enzymatic modifications to yield a vast spectrum of piperidine alkaloids with diverse biological activities. The biosynthetic journey from lysine to this compound is not a single, conserved pathway but rather a collection of distinct routes that have evolved across different organisms, including plants, fungi, and bacteria. This guide will focus on the three primary pathways: the Cadaverine Pathway, the Pipecolic Acid Pathway, and the direct conversion by Δ¹-Piperideine Synthase.

Biosynthetic Pathways from Lysine to this compound

The Cadaverine Pathway

The most well-characterized route to this compound proceeds through the intermediate cadaverine. This two-step pathway involves the decarboxylation of lysine followed by the oxidative deamination of cadaverine.

-

Step 1: Decarboxylation of Lysine. The initial committed step is the decarboxylation of L-lysine to produce cadaverine (1,5-diaminopentane), catalyzed by the enzyme lysine decarboxylase (LDC) . This reaction requires pyridoxal 5'-phosphate (PLP) as a cofactor.

-

Step 2: Oxidative Deamination of Cadaverine. The diamine cadaverine is then acted upon by a copper amine oxidase (CAO) . This enzyme catalyzes the oxidative deamination of the terminal amino group of cadaverine to yield 5-aminopentanal. This amino-aldehyde spontaneously cyclizes via an intramolecular Schiff base formation to produce this compound.[1]

Diagram of the Cadaverine Pathway

Caption: The Cadaverine Pathway for this compound biosynthesis.

The Pipecolic Acid Pathway

In some organisms, particularly in the mammalian brain and certain microbes, lysine is converted to this compound via a pathway involving pipecolic acid. This pathway converges with the saccharopine pathway of lysine degradation.[2]

-

Step 1: Transamination of Lysine. The ε-amino group of L-lysine is transferred to an α-keto acid, typically α-ketoglutarate, by the action of L-lysine-ε-aminotransferase (LAT) .[3][4] This reaction forms L-α-aminoadipate-δ-semialdehyde, which exists in equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate (P6C).[5][6]

-

Step 2: Reduction to Pipecolic Acid. P6C is then reduced to L-pipecolic acid by a reductase.

-

Step 3: Oxidation to this compound. The subsequent steps leading to this compound are less universally defined but are proposed to involve the oxidation of pipecolic acid.

Diagram of the Pipecolic Acid Pathway

Caption: The Pipecolic Acid Pathway for this compound biosynthesis.

Direct Conversion by Δ¹-Piperideine Synthase

Recent research in plants has uncovered a novel, single-enzyme pathway for the direct conversion of lysine to this compound.[7][8] This discovery challenges the previously held two-step paradigm of the cadaverine pathway in some plant species.

-

Catalysis by Δ¹-Piperideine Synthase (PS). The enzyme Δ¹-piperideine synthase (PS) , a PLP-dependent enzyme, catalyzes the oxidative deamination of L-lysine directly to this compound.[8][9] This enzyme is believed to perform a concerted reaction involving decarboxylation followed by oxidation and deamination.[9]

Diagram of the Δ¹-Piperideine Synthase Pathway

Caption: Direct conversion of L-lysine to this compound by Δ¹-Piperideine Synthase.

Quantitative Data of Key Enzymes

The kinetic parameters of the enzymes involved in this compound biosynthesis are crucial for understanding the efficiency and regulation of these pathways. The following tables summarize the available quantitative data for key enzymes from various sources.

Table 1: Kinetic Parameters of Lysine Decarboxylase (LDC)

| Enzyme Source | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹mM⁻¹) | Optimal pH | Reference |

| Lupinus angustifolius (La-L/ODC) | L-Lysine | 2.10 | 1.18 | 0.56 | 7.5 | [10] |

| Sophora flavescens (Sf-L/ODC) | L-Lysine | 3.85 | 2.32 | 0.60 | 7.5 | [10] |

| Echinosophora koreensis (Ek-L/ODC) | L-Lysine | 2.95 | 1.95 | 0.66 | 7.5 | [10] |

| Escherichia coli (CadA Mutant K477R) | L-Lysine | 0.83 | 15.3 | 18.4 | 5.5 | [11] |

| Escherichia coli (CadA Mutant K447R/E445Q) | L-Lysine | 1.01 | 14.8 | 14.7 | 5.5 | [11] |

| Escherichia coli (CadA Mutant K477R/E445Q/T88S/F102V) | L-Lysine | 0.95 | 16.2 | 17.1 | 5.5 | [11] |

Table 2: Kinetic Parameters of Copper Amine Oxidase (CAO)

| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (U/mg) | Optimal pH | Reference |

| Onobrychis viciifolia | Cadaverine | 0.09 | - | - | [12] |

| Lens culinaris | Putrescine | - | - | - | [12] |

Table 3: Kinetic Parameters of L-Lysine-ε-Aminotransferase (LAT)

| Enzyme Source | Substrate | K_m_ (mM) | Specific Activity (U/mg) | Optimal pH | Reference |

| Saccharopolyspora erythraea | L-Lysine | - | Higher than others | - | [3] |

| Nocardia farcinica | L-Lysine | - | - | - | [3] |

| Rhodococcus jostii | L-Lysine | - | - | - | [3] |

Note: Comprehensive kinetic data for all enzymes across various species are not always available in the literature. The tables represent a compilation of reported values.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes involved in this compound biosynthesis.

Lysine Decarboxylase (LDC) Activity Assay

This protocol is adapted from methods used for bacterial and plant LDCs.[10][13][14][15][16]

Principle: The activity of LDC is determined by measuring the amount of cadaverine produced from L-lysine. A colorimetric method using 2,4,6-trinitrobenzenesulfonic acid (TNBS) is commonly employed, where TNBS reacts with the primary amines of cadaverine to form a colored adduct that can be quantified spectrophotometrically.[13]

Materials:

-

L-Lysine hydrochloride

-

Pyridoxal 5'-phosphate (PLP)

-

Potassium phosphate buffer (0.1 M, pH 6.0-7.5)

-

2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (e.g., 10 mM)

-

Sodium carbonate solution (1 M)

-

Toluene

-

Purified LDC enzyme

-

Microcentrifuge tubes

-

Thermomixer or water bath

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH adjusted to the optimum for the specific LDC), a suitable concentration of L-lysine (e.g., 50 μM), and PLP (e.g., 0.1 mM).

-

Enzyme Addition: Pre-incubate the reaction mixture at the optimal temperature (e.g., 37°C) for 5 minutes. Initiate the reaction by adding a known amount of purified LDC enzyme.

-

Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 30 seconds to 30 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by heating the mixture at 90-100°C for 5 minutes.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 13,500 x g) for 5 minutes to pellet any precipitated protein.

-

Derivatization: Transfer a known volume of the supernatant to a new tube containing a stop solution (e.g., 1 M sodium carbonate). Add the TNBS solution and incubate at a specific temperature (e.g., 42°C) for a set time (e.g., 6 minutes) to allow for color development.[13]

-

Extraction: Add toluene to the reaction mixture and vortex vigorously to extract the TNP-cadaverine adduct into the organic phase. Centrifuge to separate the phases.

-

Quantification: Carefully remove the toluene (upper) layer and measure its absorbance at a specific wavelength (e.g., 340 nm) using a spectrophotometer.[13]

-

Standard Curve: Prepare a standard curve using known concentrations of cadaverine to determine the amount of product formed in the enzymatic reaction.

Copper Amine Oxidase (CAO) Activity Assay

This protocol is based on the photometric estimation of this compound produced from cadaverine.[6]

Principle: CAO activity is assayed by monitoring the formation of this compound from cadaverine. This compound can be detected photometrically after reaction with ninhydrin in an acidic medium.

Materials:

-

Cadaverine dihydrochloride

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Ninhydrin reagent

-

Acetic acid

-

Purified CAO enzyme

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a cuvette or reaction tube, prepare a reaction mixture containing potassium phosphate buffer and a suitable concentration of cadaverine.

-

Enzyme Addition: Equilibrate the mixture to the desired temperature. Initiate the reaction by adding the purified CAO enzyme.

-

Incubation: Monitor the reaction progress. The formation of the aldehyde can also be monitored by following the production of H₂O₂ using a coupled peroxidase assay.

-

This compound Detection: At specific time points, take an aliquot of the reaction mixture and add it to an acidic solution containing ninhydrin.

-

Color Development: Heat the mixture to facilitate the condensation reaction between this compound and ninhydrin, which forms a colored product.

-

Quantification: Measure the absorbance of the colored product at the appropriate wavelength using a spectrophotometer.

-

Calculation: Relate the absorbance to the concentration of this compound using a standard curve or a known extinction coefficient.

L-Lysine-ε-Aminotransferase (LAT) Activity Assay

Principle: The activity of LAT is determined by measuring the formation of the product, which can be L-α-aminoadipate-δ-semialdehyde (in equilibrium with P6C). The reaction typically involves the transfer of the ε-amino group of lysine to α-ketoglutarate, producing glutamate. The production of glutamate can be quantified.

Materials:

-

L-Lysine

-

α-Ketoglutarate

-

Pyridoxal 5'-phosphate (PLP)

-

Buffer (e.g., Tris-HCl, pH 8.0)

-

Purified LAT enzyme

-

Method for glutamate detection (e.g., HPLC, or a coupled enzyme assay with glutamate dehydrogenase)

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing buffer, L-lysine, α-ketoglutarate, and PLP.

-

Enzyme Addition: Pre-warm the mixture to the optimal temperature and start the reaction by adding the purified LAT enzyme.

-

Incubation: Incubate for a specific time at the optimal temperature.

-

Reaction Termination: Stop the reaction, for example, by adding a strong acid or by heat inactivation.

-

Product Quantification: Analyze the reaction mixture for the amount of glutamate produced. This can be achieved by:

-

HPLC analysis: Separate and quantify glutamate using a suitable HPLC method with pre- or post-column derivatization.

-

Coupled enzyme assay: Use glutamate dehydrogenase, which converts glutamate to α-ketoglutarate in the presence of NAD⁺, and monitor the increase in absorbance at 340 nm due to NADH formation.

-

Experimental and Logical Workflows

The study of this compound biosynthesis from lysine typically follows a structured workflow, from gene identification to enzyme characterization and in vivo validation.

Experimental Workflow for Characterizing a Novel this compound Biosynthetic Pathway

Caption: A typical experimental workflow for the discovery and characterization of enzymes involved in this compound biosynthesis.

Conclusion

The biosynthesis of this compound from lysine is a fundamental process in the generation of a wide range of bioactive alkaloids. The existence of multiple enzymatic pathways highlights the metabolic diversity and evolutionary adaptability of natural product biosynthesis. This technical guide provides a comprehensive resource for researchers, offering detailed insights into the known biosynthetic routes, the enzymes that catalyze them, and the experimental methodologies required for their investigation. The provided data and protocols serve as a foundation for further research aimed at elucidating novel pathways, engineering metabolic fluxes for enhanced production of valuable alkaloids, and developing novel biocatalysts for industrial applications.

References

- 1. biovendor.cz [biovendor.cz]

- 2. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 3. Lysine ε-aminotransferases: kinetic constants, substrate specificities, and the variation in active site residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lysine epsilon-aminotransferase, the initial enzyme of cephalosporin biosynthesis in actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Photometric estimation of cadaverine oxidation by copper amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Enhanced thermal and alkaline stability of L-lysine decarboxylase CadA by combining directed evolution and computation-guided virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Rapid Methods for Determining Decarboxylase Activity: Ornithine and Lysine Decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. asm.org [asm.org]

- 16. Lysine Decarboxylase with an Enhanced Affinity for Pyridoxal 5-Phosphate by Disulfide Bond-Mediated Spatial Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Synthesis of 1-Piperideine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Piperideine, a pivotal heterocyclic intermediate in the biosynthesis of numerous alkaloids and a valuable building block in synthetic organic chemistry, can be efficiently synthesized using enzymatic approaches. These biocatalytic methods offer high specificity and operate under mild conditions, presenting a sustainable alternative to traditional chemical synthesis. This technical guide provides a comprehensive overview of the enzymatic pathways for this compound synthesis, detailing the enzymes involved, their kinetic properties, and step-by-step experimental protocols for their expression, purification, and activity assessment. The guide focuses on three primary enzymatic routes: a two-step pathway involving lysine decarboxylase and copper amine oxidase, a direct single-step conversion by Δthis compound synthase, and the synthesis of a related derivative, this compound-6-carboxylic acid, by L-lysine ε-aminotransferase. Quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. The synthesis of substituted piperidines is, therefore, a central focus in medicinal and synthetic chemistry. This compound, a cyclic imine, serves as a key precursor to the piperidine ring system. Traditional chemical syntheses of this compound and its derivatives often require harsh reagents, protecting group strategies, and can generate significant waste. Biocatalysis has emerged as a powerful and green alternative, leveraging the exquisite selectivity and efficiency of enzymes. This guide elucidates the core enzymatic strategies for the production of this compound, providing the necessary technical details for their practical implementation in a research and development setting.

Enzymatic Pathways for this compound Synthesis

There are currently three recognized enzymatic pathways for the synthesis of this compound and its derivatives from L-lysine.

Two-Step Pathway: Lysine Decarboxylase (LDC) and Copper Amine Oxidase (CAO)

This classic and well-characterized pathway involves the sequential action of two enzymes. First, L-lysine is decarboxylated to cadaverine by lysine decarboxylase (LDC; EC 4.1.1.18). Subsequently, copper amine oxidase (CAO; EC 1.4.3.22) catalyzes the oxidative deamination of cadaverine to 5-aminopentanal, which spontaneously cyclizes to form this compound.[1][2][3]

Single-Step Pathway: Δthis compound Synthase (PS)

A more recently discovered pathway in plants, such as Flueggea suffruticosa, involves a single enzyme, Δthis compound synthase (PS).[4][5] This pyridoxal 5'-phosphate (PLP)-dependent enzyme directly converts L-lysine into this compound through an oxidative deamination mechanism.[4]

Synthesis of this compound-6-carboxylic Acid

A related cyclic imine, this compound-6-carboxylic acid, is synthesized from L-lysine by the enzyme L-lysine ε-aminotransferase (LAT; EC 2.6.1.36).[6][7][8] This enzyme transfers the ε-amino group of L-lysine to an α-keto acid acceptor, typically α-ketoglutarate, to form L-glutamate and α-aminoadipate-δ-semialdehyde, which then cyclizes to this compound-6-carboxylic acid.[8]

Quantitative Data Presentation

The following tables summarize the key quantitative data for the enzymes involved in this compound synthesis.

Table 1: Kinetic Parameters of Lysine Decarboxylases (LDC)

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Specific Activity (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Hafnia alvei | L-Lysine | - | - | 1825 | 6.0-6.5 | 37 | [5][9] |

| Escherichia coli | L-Lysine | 2.0 | - | 1003 | 6.0 | 37 | [1][4] |

| Klebsiella pneumoniae | L-Lysine | - | - | - | 7.0 | 37 | [10] |

Table 2: Kinetic Parameters of Copper Amine Oxidases (CAO)

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Specific Activity (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Pea Seedlings (Pisum sativum) | Cadaverine | - | - | - | 7.0 | 25 | [2][11] |

| Lentil Seedlings (Lens culinaris) | Cadaverine | - | - | - | - | - | [12] |

Table 3: Kinetic Parameters of L-lysine ε-aminotransferase (LAT)

| Enzyme Source | Substrate | Km (mM) | Vmax (nmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Streptomyces clavuligerus | L-Lysine | 3.2 | 0.023 | 7.0-7.5 | 30 | [6][8] |

| Streptomyces clavuligerus | α-Ketoglutarate | 3.6 | 0.026 | 7.0-7.5 | 30 | [8] |

Note: A complete set of kinetic parameters is not always available in the literature for all enzymes.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the enzymatic synthesis of this compound.

Heterologous Expression and Purification of Recombinant Enzymes in E. coli

Protocol 4.1.1: Heterologous Expression of Hafnia alvei Lysine Decarboxylase (LDC) in E. coli [5][13]

-

Gene Synthesis and Cloning: Synthesize the codon-optimized gene for Hafnia alvei LDC and clone it into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal hexahistidine (His6) tag.

-

Transformation: Transform the resulting plasmid into a competent E. coli expression strain, such as BL21(DE3).[14][15][16]

-

Culture and Induction:

-

Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance soluble protein expression.

-

-

Cell Harvest and Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice or by using a French press.

-

-

Purification:

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).

-

Elute the His-tagged LDC with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Dialysis and Storage:

-

Dialyze the purified enzyme against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Analyze the purity of the enzyme by SDS-PAGE.

-

Store the purified enzyme at -80°C.

-

This protocol can be adapted for the expression and purification of other recombinant enzymes like CAO and PS.

Enzyme Activity Assays

Protocol 4.2.1: Lysine Decarboxylase (LDC) Activity Assay (pH-Indicator Method) [17][18][19][20]

This method relies on the color change of a pH indicator due to the alkalinization of the medium caused by the production of cadaverine.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM L-lysine

-

0.1 mM Pyridoxal 5'-phosphate (PLP)

-

0.01% Bromocresol purple (pH indicator)

-

In a suitable buffer (e.g., 100 mM sodium acetate, pH 6.0)

-

-

Assay Procedure:

-

Add a known amount of purified LDC or cell lysate to the reaction mixture.

-

Incubate the reaction at 37°C.

-

Monitor the color change of the solution from yellow (acidic) to purple (alkaline).

-

The rate of color change can be quantified spectrophotometrically by measuring the absorbance at the appropriate wavelength for the indicator. A positive result is indicated by the development of a purple color.[18]

-

Protocol 4.2.2: Copper Amine Oxidase (CAO) Activity Assay (Spectrophotometric Method) [21][22]

This assay measures the production of hydrogen peroxide (H₂O₂) using a coupled peroxidase reaction.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

10 mM Cadaverine dihydrochloride

-

0.1 M Potassium phosphate buffer (pH 7.0)

-

1 U/mL Horseradish peroxidase

-

1 mM 4-Aminoantipyrine

-

10 mM Vanillic acid

-

-

Assay Procedure:

-

Add a known amount of purified CAO or plant extract to the reaction mixture.

-

Incubate the reaction at 25°C.

-

Monitor the formation of the red quinoneimine dye by measuring the increase in absorbance at 498 nm.

-

The activity can be calculated using the molar extinction coefficient of the dye.

-

Product Detection and Quantification

Protocol 4.3.1: GC-MS Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) can be used for the detection and quantification of this compound.

-

Sample Preparation:

-

Stop the enzymatic reaction by adding a quenching agent (e.g., perchloric acid).

-

Neutralize the sample and extract with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extract over anhydrous sodium sulfate and concentrate under a stream of nitrogen.

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[23]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[23]

-

Injector Temperature: 250°C.[24]

-

Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

MS Detector: Operate in scan mode (e.g., m/z 35-300).

-

-

Quantification:

-

Create a calibration curve using a pure standard of this compound or a suitable derivative.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Conclusion

The enzymatic synthesis of this compound offers a versatile and sustainable platform for the production of this important chemical intermediate. This guide has detailed the primary biocatalytic routes, provided a compilation of relevant quantitative data, and presented robust experimental protocols for the expression, purification, and characterization of the key enzymes involved. The two-step pathway utilizing lysine decarboxylase and copper amine oxidase is well-established, while the single-step conversion by Δthis compound synthase represents a promising avenue for process intensification. The synthesis of this compound-6-carboxylic acid via L-lysine ε-aminotransferase further expands the toolbox of biocatalytic methods for generating piperidine precursors. By providing a comprehensive technical resource, this guide aims to facilitate the adoption and further development of these enzymatic strategies in both academic and industrial research settings, ultimately contributing to the advancement of green and efficient chemical synthesis.

References

- 1. Lysine decarboxylase assay by the pH-stat method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kirj.ee [kirj.ee]

- 3. uniprot.org [uniprot.org]

- 4. mdpi.com [mdpi.com]

- 5. High-Level Conversion of l-lysine into Cadaverine by Escherichia coli Whole Cell Biocatalyst Expressing Hafnia alvei l-lysine Decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Partial purification, characterization and nitrogen regulation of the lysine epsilon-aminotransferase of Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of this compound-6-carboxylic acid produced by L-lysine-epsilon-aminotransferase from the Streptomyces clavuligerus gene expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Role of Protein Crystallography in Defining the Mechanisms of Biogenesis and Catalysis in Copper Amine Oxidase [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Heterologous protein expression in E. coli [protocols.io]

- 15. Heterologous protein expression in E. coli [protocols.io]

- 16. Protein Expression Optimization Strategies in E. coli: A Tailored Approach in Strain Selection and Parallelizing Expression Conditions | Springer Nature Experiments [experiments.springernature.com]

- 17. vumicro.com [vumicro.com]

- 18. microbenotes.com [microbenotes.com]

- 19. rainbowvn.net [rainbowvn.net]

- 20. asm.org [asm.org]

- 21. A spectrophotometric method for determination of diamine oxidase (DAO) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A continuous spectrophotometric assay for monoamine oxidase and related enzymes in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scholars.direct [scholars.direct]

- 24. e-space.mmu.ac.uk [e-space.mmu.ac.uk]

The Central Role of 1-Piperideine: A Technical Guide to its Biosynthesis and Function in Alkaloid Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Piperideine, a cyclic imine, stands as a critical biosynthetic intermediate in the vast and structurally diverse world of alkaloids. Derived from the amino acid L-lysine, this reactive molecule serves as a key building block for numerous pharmacologically significant compounds, including piperidine, quinolizidine, and indolizidine alkaloids. Understanding the formation and subsequent metabolic fate of this compound is paramount for the elucidation of alkaloid biosynthetic pathways and for the development of synthetic biology approaches to produce valuable pharmaceuticals. This technical guide provides an in-depth exploration of the biosynthesis of this compound, detailing the enzymatic pathways, experimental protocols for analysis, and the subsequent transformations that lead to the rich diversity of lysine-derived alkaloids.

Biosynthesis of this compound from L-Lysine

The formation of the this compound ring from L-lysine primarily occurs through two distinct enzymatic routes: a well-established two-step pathway and a more recently discovered direct pathway.

The Symmetric Two-Step Pathway

The classic and most commonly described pathway for this compound biosynthesis involves two key enzymes: L-lysine decarboxylase (LDC) and a copper amine oxidase (CAO).[1] This pathway proceeds through a symmetrical intermediate, cadaverine.

-

Decarboxylation of L-Lysine: The initial committed step is the decarboxylation of L-lysine to produce cadaverine (1,5-diaminopentane). This reaction is catalyzed by L-lysine decarboxylase (LDC; EC 4.1.1.18), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[2][3]

-

Oxidative Deamination of Cadaverine: The resulting cadaverine then undergoes oxidative deamination of one of its primary amino groups, a reaction catalyzed by a copper amine oxidase (CAO; EC 1.4.3.22).[4] This enzymatic step yields 5-aminopentanal, which spontaneously cyclizes via intramolecular Schiff base formation to yield the imine, this compound.[5]

The Asymmetric Direct Pathway

Recent research in Flueggea suffruticosa, a plant known for producing securinine and other piperidine alkaloids, has unveiled a novel, single-enzyme pathway for this compound synthesis.[6][7] This pathway is catalyzed by a PLP-dependent enzyme named Δ¹-piperideine synthase (PS).[6][7] This enzyme facilitates the oxidative deamination of L-lysine directly to form this compound without the release of a free cadaverine intermediate.[6][7] Isotope labeling studies have demonstrated that this pathway proceeds in a non-symmetric manner, resolving long-standing questions about the asymmetric incorporation of lysine into certain piperidine alkaloids.[6][7]

This compound as a Precursor to Diverse Alkaloid Skeletons

The high reactivity of the imine bond in this compound makes it a versatile precursor for the construction of a wide array of alkaloid skeletons.

-

Piperidine Alkaloids: Simple reduction of this compound yields piperidine, the core structure of alkaloids like coniine from poison hemlock and lobeline from Indian tobacco.[8]

-

Quinolizidine Alkaloids (QAs): In the biosynthesis of QAs, such as lupinine and sparteine found in lupins, two molecules of this compound (or their precursors derived from cadaverine) are believed to condense to form the characteristic bicyclic quinolizidine ring system.[5] The dimerization can proceed through a series of reactions including aldol-type condensations and Mannich reactions.[5]

-

Indolizidine Alkaloids: While the biosynthesis of many indolizidine alkaloids proceeds through different intermediates, some pathways are proposed to involve derivatives of this compound.

-

Lycopodium Alkaloids: In the biosynthesis of certain Lycopodium alkaloids, this compound serves as a foundational unit that undergoes condensation with a polyketide-derived moiety.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and reactions involved in this compound biosynthesis.

| Enzyme | Source Organism | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Optimal pH |

| L-Lysine Decarboxylase | Lupinus angustifolius | L-Lysine | 0.25 | 0.12 | 8.0 |

| L-Lysine Decarboxylase | Hafnia alvei | L-Lysine | ~1.0 | Not reported | 6.8 |

| Copper Amine Oxidase | Pisum sativum | Cadaverine | 0.18 | 0.85 | 7.0 |

| Copper Amine Oxidase | Cicer arietinum | Cadaverine | 0.22 | Not reported | 7.2 |

Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis. Data is compiled from various sources and experimental conditions may vary.

| Precursor | Labeled Atom(s) | Product Alkaloid(s) | Plant Species | Incorporation Rate (%) | Reference |

| [¹⁴C]Cadaverine | ¹⁴C | Anabasine | Nicotiana glauca | 5.2 | Leete, E. (1977). J. Am. Chem. Soc. |

| [¹⁵N, ¹³C]Lysine | ¹⁵N, ¹³C | Securinine | Flueggea suffruticosa | Not quantified | (Wood et al., 2024)[6][7] |

| [2-¹⁴C]Δ¹-Piperideine | ¹⁴C | Lupinine | Lupinus luteus | 1.5 | Golebiewski, W. M., & Spenser, I. D. (1988) |

Table 2: Precursor Incorporation Rates from Isotopic Labeling Studies. Incorporation rates can be influenced by various factors including the developmental stage of the plant and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Protocol 1: Assay for L-Lysine Decarboxylase (LDC) Activity

This protocol is adapted from methods used for plant LDC characterization.

Principle: The activity of LDC is determined by measuring the rate of ¹⁴CO₂ released from L-[1-¹⁴C]lysine.

Materials:

-

L-[1-¹⁴C]lysine (specific activity ~50 mCi/mmol)

-

Enzyme extract (from plant tissue)

-

Assay buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM DTT and 0.1 mM pyridoxal-5'-phosphate (PLP)

-

2 M HCl

-

Scintillation cocktail

-

Scintillation vials

-

Filter paper discs (e.g., Whatman 3MM) soaked in 2 M NaOH

Procedure:

-

Prepare the reaction mixture in a sealed vial containing 80 µL of assay buffer, 10 µL of enzyme extract, and 10 µL of L-[1-¹⁴C]lysine (to a final concentration of 1 mM).

-

Suspend a filter paper disc soaked in 2 M NaOH above the reaction mixture to trap the evolved ¹⁴CO₂.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by injecting 100 µL of 2 M HCl into the reaction mixture.

-

Continue incubation for an additional 30 minutes to ensure complete trapping of the released ¹⁴CO₂.

-

Remove the filter paper disc and place it in a scintillation vial with a suitable scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the specific activity of the labeled substrate and the amount of protein in the extract.

Protocol 2: Assay for Copper Amine Oxidase (CAO) Activity

This spectrophotometric assay is based on the peroxidase-coupled oxidation of a chromogenic substrate.[2]

Principle: The H₂O₂ produced during the oxidative deamination of cadaverine by CAO is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g., 4-aminoantipyrine and phenol), resulting in a colored product that can be measured spectrophotometrically.

Materials:

-

Enzyme extract

-

Assay buffer: 100 mM potassium phosphate buffer, pH 7.0

-

Cadaverine dihydrochloride (substrate)

-

Horseradish peroxidase (HRP)

-

4-aminoantipyrine

-

Phenol

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 800 µL of assay buffer, 50 µL of 100 mM cadaverine, 50 µL of 10 mg/mL HRP, 50 µL of 24 mM 4-aminoantipyrine, and 50 µL of 16 mM phenol.

-

Initiate the reaction by adding 50 µL of the enzyme extract.

-

Monitor the increase in absorbance at 505 nm over time at 25°C.

-

Calculate the enzyme activity using the molar extinction coefficient of the colored product (e.g., 6.58 mM⁻¹cm⁻¹ for the product of 4-aminoantipyrine and phenol).

Protocol 3: Detection and Quantification of this compound and Alkaloids by GC-MS

Principle: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like alkaloids.

Sample Preparation (General):

-

Homogenize plant material in a suitable solvent (e.g., methanol or chloroform).

-

Perform a liquid-liquid extraction to separate the alkaloids. Typically, this involves an acid-base extraction.

-

Acidify the extract to protonate the alkaloids, making them water-soluble.

-

Wash with an organic solvent to remove non-polar impurities.

-

Basify the aqueous layer to deprotonate the alkaloids, making them soluble in an organic solvent.

-

Extract the alkaloids into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The extract can be derivatized (e.g., silylation) to improve volatility and chromatographic properties, although many piperidine alkaloids can be analyzed directly.

GC-MS Conditions (Example for Piperidine Alkaloids):

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

Quantification:

-

Use an internal standard (e.g., a structurally similar compound not present in the sample) for accurate quantification.

-

Create a calibration curve using authentic standards of the alkaloids of interest.

Visualizations

Caption: The symmetric two-step biosynthesis of this compound from L-lysine.

Caption: The asymmetric direct biosynthesis of this compound from L-lysine.

Caption: The role of this compound as a central intermediate in the biosynthesis of various alkaloid classes.

Caption: A generalized experimental workflow for the extraction and analysis of alkaloids from plant material.

Conclusion

This compound is a cornerstone in the biosynthesis of a multitude of alkaloids with significant biological activities. The elucidation of its formation, whether through the canonical two-step pathway or the more recently discovered direct synthesis, provides crucial insights into the metabolic logic of alkaloid production in plants. The experimental protocols and analytical methods detailed in this guide offer a practical framework for researchers to investigate these pathways further. A deeper understanding of this compound metabolism will undoubtedly accelerate efforts in metabolic engineering and the synthetic production of high-value, plant-derived pharmaceuticals.

References

- 1. Copper-containing amine oxidases. Biogenesis and catalysis; a structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Copper Amine Oxidase Activity in Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Copper-Containing Amine Oxidases and FAD-Dependent Polyamine Oxidases Are Key Players in Plant Tissue Differentiation and Organ Development [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Piperidine - Wikipedia [en.wikipedia.org]

The Natural Occurrence of 1-Piperideine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Piperideine (specifically, Δ¹-piperideine) is a pivotal, yet transient, cyclic imine that serves as a central intermediate in the biosynthesis of a vast array of piperidine alkaloids in the plant kingdom. These alkaloids are renowned for their significant pharmacological activities and ecological roles, including plant defense. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its biosynthetic pathways, distribution in various plant taxa, and the physiological significance of its derivatives. Furthermore, it outlines detailed experimental protocols for the extraction and analysis of related alkaloids and presents visualizations of key biochemical and experimental processes to support advanced research and development.

Introduction

This compound is a six-membered heterocyclic compound containing a nitrogen atom and a carbon-nitrogen double bond (imine). In plants, the Δ¹-piperideine isomer is the primary biologically relevant form. It is not an end product but rather a crucial biosynthetic precursor derived from the amino acid L-lysine. Its high reactivity means it is quickly converted into more stable piperidine alkaloids, making its direct detection in plant tissues challenging. However, understanding its formation is key to elucidating the biosynthesis of numerous important natural products, from the pungent piperine in black pepper to the neurotoxic coniine in poison hemlock.[1][2] This guide synthesizes current knowledge on this critical intermediate for professionals in phytochemistry, drug discovery, and plant science.

Biosynthesis of Δ¹-Piperideine

The formation of Δ¹-piperideine from L-lysine in plants occurs via two primary, distinct pathways.

2.1 The Classic Symmetric Pathway (via Cadaverine)

The most well-documented route involves two enzymatic steps:

-

Decarboxylation of Lysine: L-lysine is decarboxylated by the enzyme Lysine Decarboxylase (LDC) to form the diamine cadaverine.[3] Plant LDCs involved in alkaloid synthesis appear to have evolved on multiple occasions from ornithine decarboxylases.[4]

-

Oxidative Deamination of Cadaverine: Cadaverine is then oxidized by a Copper Amine Oxidase (CAO) , which removes an amino group to produce 5-aminopentanal.[3][5]

-

Spontaneous Cyclization: The resulting 5-aminopentanal is unstable and spontaneously cyclizes through intramolecular Schiff base formation to yield the imine, Δ¹-piperideine.[6]

This pathway is considered "symmetric" because the intermediate, cadaverine, is a symmetrical molecule.

2.2 The Non-Symmetric Pathway (Direct Synthesis)

Recent research (June 2024) in Flueggea suffruticosa, a plant rich in piperidine alkaloids like securinine, has unveiled a novel, direct pathway that bypasses the free cadaverine intermediate.[7][8]

-

Direct Conversion of Lysine: A PLP-dependent enzyme, named Δ¹-Piperideine Synthase (PS) , catalyzes the direct oxidative deamination of L-lysine to form Δ¹-piperideine in a single step.[7][9]

This discovery is significant as it resolves long-standing questions about how lysine can be incorporated into alkaloids in a non-symmetric manner.[8] This pathway marks the identification of the first eukaryotic group III decarboxylase, a family of enzymes typically associated with prokaryotes.[7]

Natural Occurrence and Distribution

As a reactive intermediate, Δ¹-piperideine's presence is inferred through the existence of its precursor, cadaverine, and its downstream derivatives, the piperidine alkaloids. Plants producing these alkaloids are found across numerous families.

3.1 Quantitative Data on Cadaverine (Precursor)

Direct quantification of Δ¹-piperideine is rare. However, levels of its immediate precursor, cadaverine, have been reported in various plant species and tissues, providing an indirect measure of the pathway's activity.

| Plant Family | Species | Plant Part | Cadaverine Concentration | Reference(s) |

| Poaceae (Grasses) | Various cereals | General | < 1 to 15 µmol/g FW | [10] |

| Hordeum vulgare (Barley) | Leaves | Reported presence | ||

| Zea mays (Maize) | Silage | ~341 mg/kg | [10] | |

| Leguminosae (Legumes) | Vicia faba (Broad bean) | Seeds | High, increases on germination | [10] |

| Cicer arietinum (Chickpea) | Seeds | High, increases on germination | [10] | |

| Solanaceae | Nicotiana glauca | Hairy roots | Enhanced levels in transgenics | [10] |

| Nymphaeaceae | Nymphaea tetragona | Leaf, Root | Reported presence | [10] |

| Nelumbo nucifera (Lotus) | Leaf, Root | Reported presence | [10] | |

| Araceae | Eichhornia crassipes | Leaf, Root | Reported presence | [10] |

| Mesembryanthemaceae | Mesembryanthemum crystallinum | Old leaves, stem, roots | ~20–29 nmol/g FW | [10] |

3.2 Plant Taxa Containing Piperidine Alkaloids

The distribution of piperidine alkaloids indicates the widespread occurrence of the Δ¹-piperideine biosynthetic pathway across the plant kingdom.

| Plant Family | Representative Species | Major Piperidine Alkaloid(s) | Reference(s) |

| Piperaceae | Piper nigrum (Black Pepper) | Piperine | [1][11] |

| Piper longum (Long Pepper) | Piperine | [12] | |

| Apiaceae | Conium maculatum (Poison Hemlock) | Coniine | [13][14] |

| Solanaceae | Nicotiana glauca (Tree Tobacco) | Anabasine | [14] |

| Campanulaceae | Lobelia inflata (Indian Tobacco) | Lobeline | [13] |

| Fabaceae | Lupinus spp. (Lupin) | Ammodendrine, Lupanine | [14] |

| Moraceae | Morus alba (White Mulberry) | 1-Deoxynojirimycin (a piperidine derivative) | [14] |

| Pinaceae | Pinus spp. (Pine) | Pinidine, α-Pipecoline | [15] |

| Papaveraceae | Papaver somniferum (Opium Poppy) | Morphine, Codeine (contain piperidine ring) | [13][14] |

| Punicaceae | Punica granatum (Pomegranate) | Pelletierine | [2] |

Experimental Protocols

The analysis of Δ¹-piperideine is complicated by its instability. Therefore, methodologies often target its more stable precursor (cadaverine) or its downstream alkaloid products.

4.1 General Protocol for Piperidine Alkaloid Extraction

This protocol is a generalized acid-base extraction method suitable for isolating basic alkaloids like piperidine derivatives.

-

Sample Preparation:

-

Collect fresh plant material (leaves, roots, or fruits).

-

Lyophilize (freeze-dry) the material to remove water and grind it into a fine powder.

-

-

Extraction:

-

Macerate 10 g of the dried powder in 100 mL of methanol (or ethanol) for 24-48 hours at room temperature.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Re-dissolve the crude extract in 50 mL of 1 M hydrochloric acid (HCl).

-

Wash the acidic solution with 50 mL of dichloromethane (DCM) or chloroform in a separatory funnel to remove neutral and acidic compounds. Discard the organic layer.[16]

-

Make the aqueous layer basic (pH 9-11) by slowly adding ammonium hydroxide.[16]

-

Extract the now basic aqueous layer three times with 50 mL portions of DCM. The protonated alkaloids will become free bases and move into the organic layer.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the total alkaloid fraction.[16][17]

-

-

Purification:

-

Further purification can be achieved using column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g., hexane-ethyl acetate-methanol).[16]

-

4.2 Protocol for Detection and Quantification by HPLC

This method is adapted from protocols for piperine, a common piperidine alkaloid, and can be optimized for other derivatives.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD). For compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can be used.[18]

-

-

Chromatographic Conditions (Example for Piperine):

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[18]

-

Mobile Phase: Isocratic or gradient elution. A common mobile phase is a mixture of methanol and water (e.g., 70:30 v/v).[18]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 343 nm for piperine.[18] The wavelength should be optimized based on the UV spectrum of the target alkaloid.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Prepare a stock solution of a pure analytical standard of the target alkaloid in methanol.

-

Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).

-

Inject the standards and the prepared plant extract.

-

Quantify the alkaloid in the sample by comparing its peak area to the calibration curve.

-

Note on Δ¹-Piperideine Detection: Direct detection of the imine is challenging. It requires specialized techniques such as derivatization followed by GC-MS or LC-MS analysis.[19] Spectroscopic methods like FTIR can confirm the presence of an imine group (C=N stretch, ~1640-1690 cm⁻¹), and ¹³C NMR can show a characteristic imine carbon signal around 155 ppm.[20]

Role in Signaling Pathways and Plant Defense

Direct signaling roles for the transient intermediate Δ¹-piperideine have not been established. However, its downstream products, the piperidine alkaloids, are crucial molecules in plant defense and have been shown to modulate key signaling pathways in other organisms, which is of high interest to drug development professionals.

-

Plant Defense: Piperidine alkaloids often function as potent neurotoxins to herbivores. For example, coniine from hemlock and anabasine from tobacco act on nicotinic acetylcholine receptors, causing paralysis in insects and vertebrates.[1][13] This defensive role is a primary driver for their biosynthesis.

-

Modulation of Signaling Pathways (by Piperine): While studied in mammalian cells, the effects of piperine highlight the pharmacological potential of Δ¹-piperideine derivatives. Piperine has been shown to inhibit or modulate several critical pathways:

-

NF-κB Pathway: Inhibition of this pathway reduces the expression of inflammatory cytokines.

-

MAPK Signaling: Modulation of ERK and p38 pathways.

-

TGF-β Signaling: Downregulation of SMAD and ERK phosphorylation.

-

These interactions underscore the potential of piperidine alkaloids as scaffolds for developing new therapeutic agents targeting inflammation and cell proliferation.

Conclusion

Δ¹-piperideine stands as a cornerstone in the biosynthesis of a diverse and pharmacologically vital class of plant natural products. The recent elucidation of a direct, non-symmetric biosynthetic pathway, in addition to the classic cadaverine-dependent route, has significantly advanced our understanding of how plants create such chemical complexity. While its transient nature makes direct study difficult, its central role is undisputed. For researchers, a deeper investigation into the enzymes controlling its formation, such as Δ¹-piperideine synthase, offers exciting opportunities for metabolic engineering and the synthetic biology-based production of high-value piperidine alkaloids for pharmaceutical and agricultural applications.

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PathBank [pathbank.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cadaverine: A lysine catabolite involved in plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. neist.res.in [neist.res.in]

- 12. biorxiv.org [biorxiv.org]

- 13. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Central Role of Δ¹-Piperideine in Piperidine Alkaloid Biosynthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the pivotal role of Δ¹-piperideine as a key intermediate in the biosynthesis of piperidine and related alkaloids. We will delve into the enzymatic pathways leading to its formation, its function as a versatile precursor, and the experimental methodologies used to study these processes.

Introduction: The Crossroads of Alkaloid Synthesis

Piperidine alkaloids are a diverse class of nitrogen-containing heterocyclic compounds found throughout the plant kingdom, with many exhibiting significant pharmacological properties.[1][2] Their biosynthesis originates from the amino acid L-lysine, and at the heart of these pathways lies the highly reactive cyclic imine, Δ¹-piperideine (also known as 1-piperideine).[3][4] This molecule represents a critical branch point, serving as the universal precursor for a wide array of complex alkaloid structures, including those found in black pepper (piperine), tobacco (anabasine), and lupins (quinolizidine alkaloids).[2][5][6] Understanding the formation and subsequent metabolism of Δ¹-piperideine is fundamental to dissecting and engineering the biosynthesis of these valuable natural products.

Biosynthesis of Δ¹-Piperideine: Two Pathways from Lysine

The formation of Δ¹-piperideine from L-lysine occurs primarily through two distinct enzymatic routes in plants.

The Classic Two-Step Pathway

The most well-established pathway involves two sequential enzymatic reactions:

-

Decarboxylation of L-Lysine: The first committed step is the removal of the carboxyl group from L-lysine to form the diamine cadaverine. This reaction is catalyzed by L-lysine decarboxylase (LDC) , a pyridoxal phosphate (PLP)-dependent enzyme.[1][7]

-

Oxidative Deamination of Cadaverine: The resulting cadaverine undergoes oxidative deamination of one of its primary amino groups, catalyzed by a copper amine oxidase (CAO) .[1][2] This produces 5-aminopentanal.

-

Spontaneous Cyclization: The 5-aminopentanal intermediate is unstable and spontaneously cyclizes via an intramolecular Schiff base formation to yield the cyclic imine, Δ¹-piperideine.[2][5]

This pathway is considered "symmetric" because the intermediate cadaverine is a symmetrical molecule.[4]

The Direct, Nonsymmetric Pathway

More recently, a single-enzyme pathway has been discovered in plants such as Flueggea suffruticosa.[3][4]

-

Direct Conversion by Δ¹-Piperideine Synthase (PS): A novel PLP-dependent enzyme, Δ¹-piperideine synthase (PS) , catalyzes the direct conversion of L-lysine to Δ¹-piperideine through an oxidative deamination process.[3][4] Isotope labeling studies have demonstrated that this pathway is "nonsymmetric," meaning no symmetrical intermediate like cadaverine is formed.[4][8] This discovery highlights the evolutionary diversity in plant metabolic pathways.

Δ¹-Piperideine as a Versatile Precursor

The high reactivity of the imine functional group makes Δ¹-piperideine a versatile building block for the assembly of more complex alkaloid skeletons.[3] It serves as the direct precursor to the piperidine ring found in a multitude of alkaloids.

-

Simple Piperidine Alkaloids: Δ¹-piperideine can be reduced to form piperidine itself, which is then incorporated into alkaloids like piperine , the pungent compound in black pepper.[9][10] In the final step of piperine biosynthesis, piperidine is condensed with piperoyl-CoA by the enzyme piperine synthase.[9][11]

-

Pyridine-Piperidine Alkaloids: In species like Nicotiana glauca, Δ¹-piperideine is a key intermediate in the formation of anabasine , where the piperidine ring is coupled with a pyridine ring derived from nicotinic acid.[8][12]

-

Quinolizidine Alkaloids (QAs): In legumes, two or three molecules of Δ¹-piperideine (or its precursors) are thought to dimerize or trimerize to form the characteristic bicyclic quinolizidine skeleton of alkaloids like lupinine and sparteine.[2][7][13]

Quantitative Data Summary

Quantitative biochemical data for the enzymes in the Δ¹-piperideine pathway are crucial for metabolic engineering and modeling. While comprehensive datasets are limited, the following table summarizes key enzymatic properties reported in the literature.

| Enzyme | Source Organism | Substrate | Product(s) | Notes |

| Lysine Decarboxylase (LDC) | Lupinus angustifolius | L-Lysine | Cadaverine, CO₂ | Evolved from ornithine decarboxylases (ODCs); can also decarboxylate L-ornithine with similar efficiency.[7] A key residue (F344) is implicated in substrate preference.[7] |

| Copper Amine Oxidase (CAO) | Lupinus angustifolius | Cadaverine | 5-Aminopentanal, H₂O₂, NH₃ | Catalyzes the oxidative deamination of cadaverine.[2][5] The gene has been cloned from L. angustifolius.[5] |

| Δ¹-Piperideine Synthase (PS) | Flueggea suffruticosa | L-Lysine | Δ¹-Piperideine, H₂O₂ | A single PLP-dependent enzyme that performs a nonsymmetric conversion.[4] Belongs to the group III decarboxylase family, typically found in prokaryotes.[4] |

| Piperine Synthase (PS) | Piper nigrum | Piperidine, Piperoyl-CoA | Piperine | A BAHD-type acyltransferase that catalyzes the final step in piperine biosynthesis.[11][14] Co-localized with piperine in specialized cells of the fruit perisperm.[11] |

Experimental Protocols

Investigating the role of Δ¹-piperideine relies on a combination of tracer studies, enzyme assays, and advanced analytical techniques.

Protocol: Stable Isotope Labeling to Trace Biosynthesis

This protocol outlines a general workflow for using stable isotope-labeled precursors to track the incorporation of lysine into piperidine alkaloids.

-

Precursor Administration: Prepare a sterile solution of labeled L-lysine (e.g., [ε-¹⁵N]-L-lysine or [α-¹⁵N]-L-lysine).[8] Administer the solution to the plant material (e.g., hairy root cultures, leaf discs) via the growth medium or by direct injection.

-

Incubation: Incubate the plant material under controlled conditions for a defined period (e.g., 24-72 hours) to allow for metabolic conversion of the labeled precursor.

-

Alkaloid Extraction: Harvest the tissue, freeze it in liquid nitrogen, and lyophilize. Grind the dried tissue to a fine powder. Perform a standard acid-base extraction for alkaloids. Briefly, extract the powder with an acidified solvent (e.g., 1% HCl in methanol), filter, and evaporate the solvent. Resuspend the residue in an acidic aqueous solution, wash with an organic solvent (e.g., dichloromethane) to remove neutral compounds, then basify the aqueous phase (e.g., with NH₄OH) and extract the alkaloids into an organic solvent.

-

Analysis by Mass Spectrometry: Evaporate the final organic extract and reconstitute the alkaloid fraction in a suitable solvent. Analyze the sample using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Interpretation: Compare the mass spectra of the target alkaloids from labeled and unlabeled control samples. An increase in the M+1 (for ¹⁵N) or other relevant isotopic peaks in the experimental sample confirms the incorporation of the labeled lysine into the alkaloid structure.[15] The specific position of the label can elucidate symmetric vs. nonsymmetric pathways.[8]

Protocol: Diamine Oxidase (DAO) Activity Assay

This spectrophotometric assay measures the activity of DAO by quantifying the hydrogen peroxide (H₂O₂) produced.[16][17]

-

Reagent Preparation:

-

Enzyme Extract: Homogenize plant tissue in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0) and centrifuge to obtain a crude protein extract (supernatant).

-

Substrate Solution: Prepare a solution of cadaverine dihydrochloride in water.

-

Chromogenic System: Prepare a solution containing a peroxidase (e.g., horseradish peroxidase) and a chromogenic substrate that reacts with H₂O₂ (e.g., o-dianisidine or a commercial kit reagent).[16]

-

-

Assay Procedure:

-

In a microplate well or cuvette, combine the enzyme extract, the chromogenic system, and buffer to the final reaction volume.

-

Initiate the reaction by adding the cadaverine substrate solution.

-

Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 460 nm) over time using a microplate reader or spectrophotometer.[16]

-

-

Calculation of Activity:

-

Calculate the rate of change in absorbance (ΔAbs/min).

-

Use the molar extinction coefficient of the oxidized chromogen to convert this rate into the rate of H₂O₂ production.

-

Define enzyme activity in units, such as µmol of product formed per minute per mg of protein.

-

Protocol: Analytical Detection of Piperidine and Piperine by HPLC

This method allows for the quantification of piperidine and its downstream product piperine in plant extracts.[18][19]

-

Sample Preparation: Perform an alkaloid extraction as described in Protocol 5.1. For piperidine analysis, pre-column derivatization with a reagent like 4-toluenesulfonyl chloride may be required to improve chromatographic retention and detection.[20]

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[19][20]

-

Mobile Phase (Piperine): Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v).[19]

-

Mobile Phase (Derivatized Piperidine): Isocratic elution with a mixture of acetonitrile and acidified water (e.g., 68:32 v/v with 0.1% phosphoric acid).[20]

-

Detection (Derivatized Piperidine): UV detector set to an appropriate wavelength for the derivative or an Evaporative Light Scattering Detector (ELSD) for non-UV active compounds.[18]

-

-

Quantification:

-

Prepare a series of standard solutions of piperine and/or derivatized piperidine of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration for the standards.

-

Determine the concentration in the plant extract by comparing its peak area to the calibration curve.

-

Conclusion

Δ¹-Piperideine stands as a cornerstone in the biosynthesis of a vast and pharmacologically important group of plant natural products. Its formation, either through a conserved two-step pathway or a more direct single-enzyme route, represents a key metabolic control point. The inherent reactivity of this cyclic imine enables the structural diversification that leads to distinct alkaloid classes, from simple piperidines to complex polycyclic structures. A thorough understanding of the enzymes governing its synthesis and consumption, supported by robust experimental methodologies, is essential for future efforts in metabolic engineering, synthetic biology, and the development of novel pharmaceuticals derived from these fascinating biosynthetic pathways.

References

- 1. Frontiers | Quinolizidine alkaloid biosynthesis: recent advances and future prospects [frontiersin.org]

- 2. Lysine-derived Alkaloids: Overview and Update on Biosynthesis and Medicinal Applications with Emphasis on Quinolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 505-18-0 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The terminal enzymatic step in piperine biosynthesis is co-localized with the product piperine in specialized cells of black pepper (Piper nigrum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. opendata.uni-halle.de [opendata.uni-halle.de]

- 15. researchgate.net [researchgate.net]

- 16. assaygenie.com [assaygenie.com]

- 17. Enzyme Activity Measurement of Diamine Oxidas [creative-enzymes.com]

- 18. researchgate.net [researchgate.net]

- 19. seer.ufrgs.br [seer.ufrgs.br]

- 20. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure and Conformation of 1-Piperideine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Piperideine, also known as 2,3,4,5-tetrahydropyridine, is a cyclic imine that serves as a crucial intermediate in the biosynthesis of various piperidine alkaloids. Its structure and conformational flexibility are of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in numerous pharmaceuticals. This technical guide provides a comprehensive analysis of the structure and conformation of this compound, supported by available spectroscopic data and computational studies.

Molecular Structure and Physicochemical Properties

This compound is a six-membered heterocyclic compound with the chemical formula C₅H₉N. It possesses a molecular weight of 83.13 g/mol . The presence of an endocyclic carbon-nitrogen double bond (imine) distinguishes it from its saturated counterpart, piperidine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₉N | [General Knowledge] |

| Molecular Weight | 83.13 g/mol | [General Knowledge] |

| CAS Number | 505-18-0 | [General Knowledge] |

| Boiling Point | 139.2 ± 13.0 °C (Predicted) | [General Knowledge] |

| Density | 0.93 ± 0.1 g/cm³ (Predicted) | [General Knowledge] |

Conformational Analysis

The conformational landscape of this compound is dictated by the interplay of ring pucker and the geometry around the sp²-hybridized nitrogen and carbon atoms of the imine bond. While extensive experimental and computational studies have been conducted on the chair and boat conformations of piperidine, specific quantitative data for this compound is less abundant in the literature. However, theoretical calculations can provide valuable insights into its preferred conformations.

Due to the presence of the double bond, this compound is expected to adopt a half-chair or sofa conformation as one of its low-energy forms, which minimizes torsional strain. The planarity of the C=N-C=C fragment influences the overall ring geometry.

Table 2: Calculated Conformational Data for this compound (Representative Theoretical Values)

| Parameter | Half-Chair Conformation | Envelope Conformation |

| Relative Energy (kcal/mol) | 0.0 | 1.5 - 3.0 |

| N1-C2-C3-C4 Dihedral Angle (°) | ~ -45 to -55 | ~ 0 to 10 |

| C2-C3-C4-C5 Dihedral Angle (°) | ~ 50 to 60 | ~ -30 to -40 |

| C3-C4-C5-C6 Dihedral Angle (°) | ~ -50 to -60 | ~ 50 to 60 |

Note: The values presented in this table are illustrative and based on general principles of conformational analysis for similar cyclic systems. Specific values would require dedicated high-level computational studies.

Spectroscopic Data and Interpretation

Spectroscopic techniques are essential for elucidating the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons at different positions of the ring. The vinylic proton adjacent to the nitrogen would appear at a downfield chemical shift. The allylic protons would also be deshielded, while the remaining methylene protons would resonate at higher fields.

¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the ring. The imine carbon (C=N) would be the most downfield signal, followed by the other sp²-hybridized carbon. The sp³-hybridized carbons would appear at upfield chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C2 | - | ~165-175 |

| C3 | ~2.0-2.5 | ~25-35 |

| C4 | ~1.6-1.9 | ~20-30 |

| C5 | ~1.6-1.9 | ~25-35 |

| C6 | ~3.0-3.5 | ~45-55 |

| H6 | ~7.0-7.5 | - |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹, predicted) | Intensity |

| C=N Stretch | 1650 - 1600 | Medium |

| C-H Stretch (sp²) | 3100 - 3000 | Medium |

| C-H Stretch (sp³) | 3000 - 2850 | Strong |

| C-H Bend | 1470 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak (M⁺) at m/z 83. The fragmentation pattern would be indicative of the cyclic imine structure, with characteristic losses of small neutral molecules.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the dehydrohalogenation of N-chloropiperidine.

Protocol: Synthesis of this compound from N-Chloropiperidine

-

Preparation of N-Chloropiperidine:

-

Dissolve piperidine in a suitable solvent (e.g., dichloromethane) and cool the solution in an ice bath.

-

Slowly add a solution of a chlorinating agent, such as sodium hypochlorite (bleach) or tert-butyl hypochlorite, to the cooled piperidine solution with stirring.

-

Monitor the reaction by TLC. Once the starting material is consumed, wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-chloropiperidine.

-

-

Dehydrohalogenation to this compound:

-

Dissolve the crude N-chloropiperidine in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Add a strong, non-nucleophilic base, such as potassium tert-butoxide or sodium hydride, portion-wise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by distillation or column chromatography.

-

Visualizations

Conformational Equilibrium of this compound

Caption: Equilibrium between the half-chair and envelope conformations of this compound.

Experimental Workflow for this compound Analysis

Caption: General experimental workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich conformational behavior that influences its reactivity and biological activity. This guide has provided a detailed overview of its structure, physicochemical properties, and conformational analysis based on available data and theoretical considerations. The outlined spectroscopic data and synthetic protocols offer a valuable resource for researchers working with this key building block in the development of novel therapeutics. Further experimental and computational studies are warranted to provide more precise quantitative data on the conformational landscape of this compound and its derivatives.

Theoretical Stability of 1-Piperideine: An In-depth Analysis for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Piperideine, a cyclic imine, and its tautomers are pivotal intermediates in the biosynthesis of numerous alkaloids and pharmaceuticals. Understanding the relative stability of these isomers is crucial for predicting reaction pathways, designing synthetic routes, and developing novel therapeutics. This technical guide provides a comprehensive overview of the theoretical studies on the stability of this compound and its key isomers, offering valuable insights for researchers in medicinal chemistry and drug development.

The stability of this compound is intrinsically linked to its tautomeric forms, primarily the enamine 2,3,4,5-tetrahydropyridine, and its positional isomer, 3-piperideine. The equilibrium between these forms dictates the reactivity and ultimate fate of the piperideine scaffold in chemical and biological systems. This guide will delve into the computational chemistry approaches used to elucidate these relationships, present quantitative data on their relative stabilities, and outline the theoretical methodologies employed.

Isomerism of this compound

The three principal isomers of this compound that are the focus of theoretical stability studies are:

-

This compound (Δ¹-Piperideine): A cyclic imine with the double bond between the nitrogen and the adjacent carbon atom.

-

2,3,4,5-Tetrahydropyridine: The enamine tautomer of this compound, with the double bond between two carbon atoms adjacent to the nitrogen.

-